molecular formula C11H15ClO B8029880 1-Chloro-3-(2,2-dimethylpropoxy)benzene

1-Chloro-3-(2,2-dimethylpropoxy)benzene

Cat. No.: B8029880
M. Wt: 198.69 g/mol
InChI Key: BIYRBZOSBHNURI-UHFFFAOYSA-N
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Description

1-Chloro-3-(2,2-dimethylpropoxy)benzene is a chlorinated aromatic compound that belongs to the class of alkyl chlorobenzenes. It is characterized by the presence of a chlorine atom and a 2,2-dimethylpropoxy group attached to a benzene ring. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis .

Preparation Methods

The synthesis of 1-Chloro-3-(2,2-dimethylpropoxy)benzene typically involves the reaction of 3-chlorophenol with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-3-(2,2-dimethylpropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts.

Scientific Research Applications

1-Chloro-3-(2,2-dimethylpropoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2,2-dimethylpropoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Chloro-3-(2,2-dimethylpropoxy)benzene can be compared with other similar compounds, such as:

    1-Chloro-2-(2,2-dimethylpropoxy)benzene: Differing in the position of the chlorine atom, this compound exhibits distinct chemical properties and reactivity.

    1-Chloro-4-(2,2-dimethylpropoxy)benzene: Another positional isomer with unique characteristics.

    1-Bromo-3-(2,2-dimethylpropoxy)benzene:

Properties

IUPAC Name

1-chloro-3-(2,2-dimethylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-11(2,3)8-13-10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYRBZOSBHNURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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